4-acetamidophenyl N,N-dimethylsulfamate

Description

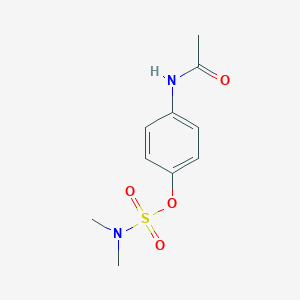

Structure

3D Structure

Properties

IUPAC Name |

(4-acetamidophenyl) N,N-dimethylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(13)11-9-4-6-10(7-5-9)16-17(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGAOGIZIJMOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies

Precursor Synthesis Strategies for the 4-Acetamidophenyl Moiety

The 4-acetamidophenyl moiety is a common structural motif in pharmaceuticals and fine chemicals. Its synthesis typically begins from readily available starting materials and involves a sequence of well-established reactions.

A primary route to the 4-acetamidophenyl framework involves the reduction of a nitro group. The synthesis of N-(4-aminophenyl)acetamide, a key intermediate, is often achieved through the reduction of N-(4-nitrophenyl)acetamide. researchgate.net This transformation is a significant reaction in aromatic chemistry. researchgate.net

Commonly employed methods utilize metals in acidic media. For instance, iron (Fe) or zinc (Zn) in the presence of an acid can effectively reduce the nitro group to an amine. researchgate.net The use of a hydrogenation catalyst is also a viable method for the reduction of 4-nitroacetanilide to generate 4-aminoacetanilide. wikipedia.org A greener approach involves the use of Zn/NH4Cl in water to achieve this reduction. wikipedia.org

Table 1: Comparison of Reducing Agents for the Synthesis of N-(4-Aminophenyl)acetamide

| Reducing Agent | Catalyst/Co-reagent | Solvent | Reported Yield | Reference |

| Iron (Fe) | Acetic Acid | Water | Good | researchgate.net |

| Zinc (Zn) | Acetic Acid/HCl | Water | Good | researchgate.net |

| Zn/NH4Cl | - | Water | - | wikipedia.org |

| Catalytic Hydrogenation | Various | Various | - | wikipedia.org |

Note: Yields are often reported as "good" or not specified quantitatively in some general reviews.

The introduction of the acetamido group is typically achieved through the acylation of an aromatic amine. In the context of synthesizing the precursors for 4-acetamidophenyl N,N-dimethylsulfamate, this often involves the acetylation of 4-nitroaniline (B120555) to produce N-(4-nitrophenyl)acetamide or the acetylation of 4-aminophenol (B1666318) to directly form 4-hydroxyacetanilide (paracetamol). uwaterloo.caacs.orgrsc.org

Acetic anhydride (B1165640) is a widely used acetylating agent for this purpose. uwaterloo.caacs.org The reaction can be carried out in various solvents, including aqueous solutions or ethyl acetate (B1210297). acs.org The use of a catalyst, such as pyridine, can facilitate the reaction. aber.ac.uk In some procedures, the amine is first dissolved in an acidic solution before the addition of acetic anhydride and a base, like sodium acetate, to promote the reaction.

One specific method for the synthesis of paracetamol involves the direct monoacetylation of 4-aminophenol with acetic anhydride in an aqueous solution. acs.org Another approach involves a two-step synthesis starting from 4-aminophenol, where it is first fully acetylated to form 4-acetamidophenyl acetate, followed by selective hydrolysis of the ester group. acs.org

Aryl boronic acids are versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The synthesis of (4-acetamidophenyl)boronic acid is crucial for certain synthetic routes. A common method for its preparation is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent. rsc.orgbeilstein-journals.org

Specifically, (4-acetamidophenyl)boronic acid can be synthesized from 4-bromoacetanilide. The reaction typically employs a palladium catalyst, such as PdCl2(dppf), and a base, like potassium acetate (KOAc), with bis(pinacolato)diboron (B136004) (B2pin2) as the boron source. rsc.orgbeilstein-journals.org The resulting boronate ester can then be hydrolyzed to the desired boronic acid. This method is known for its mild reaction conditions and good functional group tolerance. rsc.orgsemanticscholar.org Mechanochemical methods, using ball milling, have also been developed for the solid-state palladium-catalyzed borylation of aryl halides, offering a solvent-free alternative. beilstein-journals.org

A practical, scalable two-step process for the preparation of 4-aminophenylboronic acid pinacol (B44631) ester has been developed, which can then be acylated to the corresponding acetamido derivative. This process involves the protection of 4-bromoaniline, followed by a metalation reaction and subsequent esterification and deprotection. clockss.org

Table 2: Key Reagents in the Miyaura Borylation for (4-Acetamidophenyl)boronic Acid Synthesis

| Reagent Type | Example | Role | Reference |

| Aryl Halide | 4-Bromoacetanilide | Substrate | rsc.orgbeilstein-journals.org |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Boronating Agent | rsc.orgbeilstein-journals.orgrsc.org |

| Catalyst | PdCl2(dppf) | Cross-coupling catalyst | rsc.orgsemanticscholar.org |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent | rsc.orgsemanticscholar.org |

Formation of the N,N-Dimethylsulfamate Moiety

The N,N-dimethylsulfamate group is introduced onto the 4-acetamidophenyl scaffold via a sulfamoylation reaction.

The formation of the sulfamate (B1201201) ester bond is typically achieved by reacting a phenol (B47542) with a sulfamoyl chloride in the presence of a base. For the synthesis of this compound, the key reaction is the sulfamoylation of 4-hydroxyacetanilide (paracetamol).

The most direct method involves the use of N,N-dimethylsulfamoyl chloride as the sulfamoylating agent. The reaction is generally carried out in an aprotic solvent, and a base is required to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the sulfamoyl chloride. Triethylamine is a commonly used base for this transformation.

An alternative approach for sulfamate synthesis involves the use of electron-deficient aryl sulfamates as activated group transfer reagents, catalyzed by N-methylimidazole. organic-chemistry.org Another method utilizes hexafluoroisopropyl sulfamate, a bench-stable solid that reacts with phenols under mild conditions. organic-chemistry.org

Optimizing the reaction conditions is crucial for achieving high yields and purity of the final product. For the sulfamoylation of phenols, the choice of solvent, base, and reaction temperature are key parameters.

While specific optimized conditions for the reaction of 4-hydroxyacetanilide with N,N-dimethylsulfamoyl chloride are not extensively detailed in readily available literature, general procedures for the sulfamoylation of phenols can be adapted. A typical procedure would involve dissolving 4-hydroxyacetanilide in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). An excess of a tertiary amine base, like triethylamine, is added to the solution. N,N-dimethylsulfamoyl chloride is then added, often dropwise, at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove the amine salt and any unreacted starting materials, followed by purification of the crude product, usually by column chromatography or recrystallization.

The development of robust HPLC methods is also important for the analysis and purification of sulfated phenolic compounds, with the separation being highly dependent on the pH and buffer capacity of the mobile phase. nih.gov

Direct Synthesis of this compound

The most direct and classical approach to the synthesis of this compound involves the reaction of 4-acetamidophenol with a suitable sulfamoylating agent, typically N,N-dimethylsulfamoyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be strategically designed using both convergent and divergent approaches, allowing for the generation of molecular diversity from common intermediates.

Divergent Synthesis: A divergent approach would utilize a common precursor to generate a library of related compounds. For instance, starting from 4-aminophenol, one could first perform the sulfamoylation to yield 4-aminophenyl N,N-dimethylsulfamate. This intermediate could then be subjected to various acylation reactions to introduce different acyl groups, including the acetyl group to form the target compound. This strategy is highly efficient for creating a range of analogs for structure-activity relationship studies. The development of controllable and divergent synthesis methodologies enables the creation of diverse molecular architectures from a single starting material by altering reaction conditions or catalysts acs.org.

A hypothetical divergent synthesis is illustrated below:

Figure 1: Hypothetical divergent synthesis pathway for this compound and its analogs starting from 4-aminophenol.

Figure 1: Hypothetical divergent synthesis pathway for this compound and its analogs starting from 4-aminophenol.Evaluation of Reaction Selectivity and Efficiency

The efficiency and selectivity of the direct sulfamoylation of 4-acetamidophenol are influenced by several factors:

Base: The choice of base is critical. Sterically hindered non-nucleophilic bases are often preferred to minimize side reactions.

Solvent: The reaction is typically performed in aprotic solvents to avoid reaction with the sulfamoyl chloride.

Temperature: The reaction is often carried out at low temperatures to control the reactivity of the sulfamoyl chloride and improve selectivity.

Catalytic Approaches in the Synthesis of Aryl Sulfamates

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of carbon-heteroatom bonds, including the C-O and C-N bonds present in aryl sulfamates. These methods offer milder reaction conditions and broader functional group tolerance compared to classical methods.

Transition Metal Catalysis for Sulfamate Bond Formation

Transition metal catalysis provides powerful tools for the construction of aryl sulfamates, often through cross-coupling reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N and C-O bond formation. While direct palladium-catalyzed sulfamoylation of phenols is not as common, related cross-coupling reactions are well-established. For instance, the Buchwald-Hartwig amination has been extensively used to form C-N bonds, and similar principles can be applied to related transformations nih.gov. Palladium-catalyzed methods have been developed for the synthesis of aryl sulfonamides from arylboronic acids, showcasing the versatility of palladium in forming carbon-sulfur bonds nih.gov. More directly relevant is the palladium-catalyzed amination of aryl sulfamates, which demonstrates the ability of palladium complexes to activate the C-O bond of the sulfamate group for cross-coupling acs.orgnih.gov.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed amination of aryl sulfamates has been reported, providing a method to form C-N bonds from these substrates nih.gov. Photochemically-mediated, nickel-catalyzed synthesis of N-(hetero)aryl sulfamate esters has also been developed, highlighting the potential of nickel catalysis in constructing the core sulfamate structure under mild, light-irradiated conditions nih.govlookchem.com.

Iron-Catalyzed Reactions: Iron, being an abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed alkylations of aryl sulfamates have been reported, demonstrating the utility of iron in the functionalization of the aryl ring of sulfamate-containing compounds acs.org.

Table 1: Overview of Transition Metal-Catalyzed Reactions Relevant to Aryl Sulfamate Synthesis

| Metal Catalyst | Reaction Type | Substrates | Relevance to this compound Synthesis |

|---|---|---|---|

| Palladium | Amination of aryl sulfamates | Aryl sulfamates, amines | Demonstrates activation of the C-O bond in aryl sulfamates for cross-coupling. |

| Nickel | Amination of aryl sulfamates | Aryl sulfamates, amines | Provides an alternative catalytic system for C-N bond formation from sulfamates. |

| Nickel | N-arylation of sulfamate esters | Aryl bromides, O-alkyl sulfamate esters | Offers a pathway to construct the N-aryl sulfamate core structure. |

Metal-Free Methodologies in Sulfamate Synthesis

Growing interest in green and sustainable chemistry has spurred the development of metal-free synthetic methods.

Organocatalysis: Organocatalytic methods can be employed for various transformations. While specific organocatalytic syntheses of this compound are not detailed in the provided search results, related metal-free syntheses of sulfonamides have been reported, which proceed via oxidative cleavage of an S-N bond rsc.org.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, often enabling reactions under mild, metal-free conditions. For example, the generation of amidyl radicals from aryloxy-amides using an organic dye as a photoredox catalyst has been used for N-arylation reactions nih.gov. Such principles could potentially be adapted for the synthesis of aryl sulfamates.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Acetamidophenol |

| N,N-Dimethylsulfamoyl chloride |

| 4-Aminophenol |

| 4-Aminophenyl N,N-dimethylsulfamate |

| Aryl sulfamates |

| Aryl sulfonamides |

| Arylboronic acids |

| O-Alkyl sulfamate esters |

| Aryl bromides |

Chemical Reactivity and Transformations

Reactions Involving the Aryl Sulfamate (B1201201) Ester Linkage

The sulfamate moiety of 4-acetamidophenyl N,N-dimethylsulfamate is a key functional group that enables several important chemical transformations. These reactions primarily focus on the cleavage of the C(aryl)-O bond, allowing for deoxygenation or the introduction of new functional groups at the aromatic ring.

Hydrodeoxygenation Reactions of Aryl Sulfamates

Hydrodeoxygenation is a fundamental transformation that involves the removal of a hydroxyl group (or a derivative thereof) from an aromatic ring, replacing it with a hydrogen atom. For aryl sulfamates like this compound, this provides a method for the reductive deoxygenation of the parent phenol (B47542).

Recent advancements have led to the development of nickel-catalyzed hydrodeoxygenation of aryl sulfamates. organic-chemistry.orgthieme-connect.comnii.ac.jpthieme-connect.com This method stands out as a practical and selective approach for the removal of sulfamate groups under mild conditions. organic-chemistry.org The reaction typically employs a nickel complex, often with an N-heterocyclic carbene (NHC) ligand, in the presence of a base such as potassium phosphate (B84403) and an alcohol, like isopropanol, which acts as a mild reducing agent. organic-chemistry.org The use of nickel is advantageous due to its lower cost compared to precious metal catalysts like palladium and rhodium that are often required for similar transformations of other phenol derivatives. nii.ac.jpthieme-connect.com

Optimization studies have shown that specific NHC ligands, such as IMes·HCl, can enhance the catalytic efficiency, leading to high yields of the deoxygenated product. organic-chemistry.org The proposed mechanism for this transformation involves the oxidative addition of the aryl sulfamate to the nickel(0) catalyst, followed by β-hydride elimination from an alkoxide intermediate (formed from the alcohol reductant) and subsequent reductive elimination to afford the deoxygenated aryl product. organic-chemistry.org

| Catalyst System | Base | Reductant | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Ni(1-naph)Cl(PPh3)2 / NHC ligand (e.g., L2) | K3PO4 | i-PrOH | Toluene | 80 °C | thieme-connect.com |

The nickel-catalyzed hydrodeoxygenation of aryl sulfamates exhibits a broad substrate scope and tolerates a variety of functional groups. organic-chemistry.orgthieme-connect.com This method has been successfully applied to aryl sulfamates bearing esters, amides, and cyano groups, delivering the corresponding deoxygenated products in high yields. organic-chemistry.org Furthermore, the reaction is compatible with heterocyclic motifs, including those derived from hydroxyindole, quinolinol, benzotriazole, and benzothiazole. nii.ac.jp

The reaction's efficiency is maintained even with sterically hindered substrates. nii.ac.jp For instance, aryl sulfamates with ortho-substituents can undergo hydrodeoxygenation effectively. The practicality of this protocol has been demonstrated through its successful application in gram-scale synthesis. thieme-connect.comnii.ac.jp

| Substrate Functional Group/Motif | Result | Reference |

|---|---|---|

| Esters | Tolerated, high yield | organic-chemistry.org |

| Amides | Tolerated, high yield | organic-chemistry.org |

| Cyano groups | Tolerated, high yield | organic-chemistry.org |

| Heterocycles (e.g., indole, quinoline) | Good reaction partners, high yields | nii.ac.jp |

| Sterically hindered substrates | Superior efficiency | nii.ac.jp |

Cross-Coupling Reactions Utilizing the Sulfamate Moiety

The sulfamate group can also serve as a leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the aryl position. This functionality makes aryl sulfamates valuable electrophilic partners in transition metal-catalyzed reactions. thieme-connect.comnih.govnih.gov

While the direct Stille cross-coupling of this compound is not extensively detailed in the provided context, the general reactivity of aryl sulfamates in such transformations is established. The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic electrophile. wikipedia.orgorganic-chemistry.org Aryl sulfonates, a class of compounds to which aryl sulfamates are related, are known to participate in Stille couplings. wikipedia.orgnih.gov

More specifically, aryl sulfamates have been successfully employed as substrates in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, which are analogous to Stille couplings in their aim of forming biaryl compounds. nih.gov These reactions typically utilize a nickel catalyst, such as NiCl2(PCy3)2, and a boronic acid as the coupling partner to furnish biaryls in good to excellent yields. nih.gov The scope of these reactions is broad, tolerating substrates with both electron-donating and electron-withdrawing groups, as well as ortho substituents and heterocyclic systems. nih.gov

The sulfamate moiety is an effective leaving group in transition metal-catalyzed cross-coupling reactions. thieme-connect.comnih.gov In nickel-catalyzed Suzuki-Miyaura reactions, the sulfamate group is displaced following oxidative addition of the aryl C-O bond to the nickel center. nih.gov Computational studies have shown that for aryl sulfamates, the oxidative addition step involves a five-centered transition state, leading to the exclusive cleavage of the Ar-O bond. nih.gov

Compared to other phenol derivatives like carbamates, sulfamates are often better leaving groups, which can lead to lower activation barriers for the rate-determining transmetalation step in the catalytic cycle. nih.gov This enhanced reactivity makes aryl sulfamates, including by extension this compound, valuable substrates for the synthesis of polyfunctionalized aromatic compounds. nih.govnih.gov The ability to use the sulfamate group as a directing group for ortho-metalation prior to its use as a leaving group in cross-coupling further enhances its synthetic utility. nih.gov

Nucleophilic Cleavage and Derivatization of the Sulfamate Group

The N,N-dimethylsulfamate group is a key functional component of the molecule, and its behavior under various conditions, particularly its cleavage and ability to be transferred to other nucleophiles, is of significant interest.

The stability of the sulfamate ester linkage is highly dependent on the pH of the medium. Generally, N-substituted sulfamates exhibit considerable stability under neutral and alkaline conditions. However, they are susceptible to cleavage under acidic conditions. Studies on related N-alkyl sulfamates show that hydrolysis proceeds via a specific acid-catalyzed mechanism. nih.gov For instance, the degradation of N-neopentyl sulfamate was observed to be acid-catalyzed even at an alkaline pH. nih.gov

In the context of this compound, the ester is expected to be relatively stable in neutral aqueous solutions at ambient temperature. However, in the presence of strong acids, protonation of the sulfamate nitrogen would facilitate nucleophilic attack by water, leading to the cleavage of the S-O bond and release of 4-acetamidophenol. Similarly, in polar protic solvents, particularly under elevated temperatures or in the presence of acid catalysts, solvolysis can occur. Research on N-aryl sulfamates has indicated that treatment with polar protic solvents can lead to the breakdown of the N(sp²)-sulfamate, reverting to the parent aniline (B41778). chemrxiv.org This suggests that the stability of this compound is limited under such conditions.

Aryl sulfamates, particularly those with electron-deficient aromatic rings, can serve as effective sulfamoyl group transfer agents. organic-chemistry.orgnih.gov This process, known as trans-sulfamoylation, involves the transfer of the sulfamoyl moiety (SO₂NR₂) to a nucleophile, such as an alcohol. The reaction is often catalyzed by a simple organic base like N-methylimidazole (NMI). organic-chemistry.orgnih.govorganic-chemistry.org The mechanism is thought to involve the deprotonation of the sulfamate donor, followed by the elimination of the phenolate (B1203915) to generate a reactive aza-sulfene intermediate (R₂N=SO₂), which is then trapped by the alcohol. organic-chemistry.org

While this compound itself is not typically classified as having a highly electron-deficient aryl group, it can potentially participate in such exchange reactions, especially with highly reactive nucleophiles or under forcing conditions. The efficiency of the 4-acetamidophenol leaving group would be a critical factor. The table below summarizes representative conditions for catalytic trans-sulfamoylation using activated aryl sulfamates, which illustrates the general principles applicable to this class of compounds.

| Aryl Sulfamate Donor | Alcohol Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Pentafluorophenyl Sulfamate (PFPS) | 1-Octanol | N-Methylimidazole (NMI) | Dichloromethane (B109758) (DCM) | 95 |

| Pentachlorophenyl Sulfamate (PCPS) | Geraniol | N-Methylimidazole (NMI) | Dichloromethane (DCM) | 92 |

| Pentafluorophenyl Sulfamate (PFPS) | N-Boc-serinol | N-Methylimidazole (NMI) | Dichloromethane (DCM) | 88 |

| Pentachlorophenyl Sulfamate (PCPS) | 3'-Azido-3'-deoxythymidine (AZT) | N-Methylimidazole (NMI) | Acetonitrile (MeCN) | 85 |

This table presents data for illustrative trans-sulfamoylation reactions using highly activated aryl sulfamates to demonstrate the general reaction type. The reactivity of this compound as a donor would be comparatively lower.

Reactions at the 4-Acetamidophenyl Moiety

The 4-acetamidophenyl portion of the molecule offers sites for further functionalization, including the nitrogen atom of the acetamido group and the aromatic ring itself.

The secondary amide functionality within the acetamido group contains an N-H bond that can undergo substitution reactions such as alkylation and acylation. These transformations typically require a base to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion, which then reacts with an electrophile.

N-Alkylation: Alkylation of the acetamido nitrogen can be achieved using various alkylating agents in the presence of a suitable base. For instance, N,N-dimethylformamide dialkyl acetals have been employed as alkyl sources for the N-alkylation of N-H containing compounds under mild, metal-free conditions. researchgate.net

N-Acylation: N-acylation introduces a second acyl group to the amide nitrogen, forming an imide. This can be accomplished using acylating agents like acid chlorides or anhydrides. Metal-free protocols, such as using ammonium (B1175870) iodide (NH₄I) to promote acylation with N,N-dimethylacetamide (DMA), have been developed for a broad range of amines and could be applicable here. researchgate.net Other methods include cobalt-catalyzed transamidation reactions. researchgate.net The reactivity of the acetamido nitrogen in this compound would be influenced by the electronic nature of the entire substituent, but these general methods provide viable pathways for its derivatization.

The phenyl ring of the 4-acetamidophenyl moiety is activated towards electrophilic aromatic substitution (EAS).

The 4-acetamidophenyl group is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. Since the para-position is occupied by the N,N-dimethylsulfamate group, electrophilic attack is strongly directed to the positions ortho to the acetamido group (i.e., positions 2 and 6 on the phenyl ring).

Potential EAS reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 2-halo-4-acetamidophenyl N,N-dimethylsulfamate.

Nitration: Careful nitration using standard nitrating mixtures (e.g., HNO₃/H₂SO₄) at low temperatures would likely produce the 2-nitro derivative.

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions could introduce alkyl or acyl groups at the 2-position, although the presence of multiple functional groups can sometimes lead to complications or require specific catalysts. researchgate.net

It is noteworthy that under certain thermal conditions, N-aryl sulfamates can undergo rearrangement to form C-sulfonated products. chemrxiv.org While this is more common for unsubstituted sulfamates rearranging to para-sulfonic acids, the potential for such intramolecular or intermolecular migrations should be considered, especially under forcing thermal conditions which could compete with standard EAS pathways. chemrxiv.org

| Reaction Type | Typical Reagent | Expected Major Product |

|---|---|---|

| Bromination | Br₂ / Acetic Acid or NBS | 2-Bromo-4-acetamidophenyl N,N-dimethylsulfamate |

| Chlorination | Cl₂ or NCS | 2-Chloro-4-acetamidophenyl N,N-dimethylsulfamate |

| Nitration | HNO₃ / H₂SO₄ (cold) | 2-Nitro-4-acetamidophenyl N,N-dimethylsulfamate |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-4-acetamidophenyl N,N-dimethylsulfamate |

This table outlines the predicted outcomes for standard electrophilic aromatic substitution reactions based on the directing effects of the acetamido group.

Modification and Cleavage of the Acetyl Group in Acetamidophenyl Derivatives

The acetyl group of the acetamido moiety in acetamidophenyl derivatives is a common protecting group for anilines and can be modified or cleaved under various conditions. libretexts.org The stability of the amide bond is significant, and its cleavage, or deacetylation, typically requires acidic or basic conditions. arkat-usa.org

Acid-Catalyzed Cleavage: Hydrolysis of the acetyl group can be achieved by heating with strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. However, these harsh conditions can sometimes lead to the hydrolysis of other sensitive functional groups, such as the N,N-dimethylsulfamate ester, which can also be cleaved by strong acids.

Base-Catalyzed Cleavage: Alkaline hydrolysis is another common method for the cleavage of the acetyl group. arkat-usa.org This is typically carried out by heating with a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solvent. The mechanism involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and the free amine. arkat-usa.org A mild protocol for the alkaline hydrolysis of secondary and tertiary amides using NaOH in a methanol/dichloromethane or methanol/dioxane mixture has been developed, which can be advantageous when other functional groups sensitive to aqueous base are present. arkat-usa.org The rate of hydrolysis is influenced by the electronic properties of the aromatic ring; however, the acetyl moiety generally allows for faster cleavage compared to a benzoyl group. arkat-usa.org

The table below summarizes various conditions for the cleavage of the acetyl group from acetanilides.

| Reagent(s) | Solvent(s) | Temperature | Comments |

| Concentrated HCl | Water | Reflux | Standard, harsh acidic conditions. libretexts.org |

| NaOH | Water / Ethanol | Reflux | Standard, harsh basic conditions. arkat-usa.org |

| NaOH | Methanol / Dichloromethane | Room Temp. or Reflux | Milder, non-aqueous conditions. arkat-usa.org |

| Trifluoroacetic acid (TFA) | Water | Room Temperature | Effective for certain N-acylated amides, particularly those with electron-donating groups on a remote acyl moiety. acs.org |

Selective Cleavage: Achieving selective cleavage of the acetyl group in the presence of other sensitive functionalities like the N,N-dimethylsulfamate requires carefully controlled conditions. The N,N-dimethylsulfamate group is generally stable to mild basic conditions but can be cleaved under strong acidic or basic hydrolysis, especially at elevated temperatures. Therefore, milder deacetylation methods are preferable.

Modification of the acetyl group itself, without cleavage, is less common but can be envisaged through reactions involving the enolizable protons of the methyl group under strongly basic conditions, although this is often synthetically challenging due to the acidity of the N-H proton.

Derivative Chemistry and Analogues

Structural Modifications of the Sulfamate (B1201201) Group

The sulfamate group, -OSO₂NR₂, is a key functional component that has been a primary target for chemical modification. These alterations have focused on varying the substituents on the nitrogen atom, thereby modulating the electronic and steric properties of this crucial moiety.

The synthesis of N-alkyl and N-aryl sulfamates derived from 4-acetamidophenol can be achieved through a multi-step process. A common industrial method for the sulfamoylation of phenols involves the use of sulfamoyl chloride, which can be generated in situ from chlorosulfonyl isocyanate and formic acid in the presence of an amide catalyst like N,N-dimethylacetamide. This approach is designed to control the hazardous nature of the reaction and prevent the formation of unwanted side-products. The resulting sulfamoyl chloride can then react with 4-acetamidophenol (paracetamol) to yield the corresponding sulfamate ester.

Subsequent N-alkylation or N-arylation of a primary or secondary sulfamate can be challenging. However, general strategies for the amination of aryl sulfamates using palladium-catalyzed cross-coupling reactions have been developed. These methods offer a pathway to introduce aryl groups onto the sulfamate nitrogen. The reactivity of the resulting N-alkyl/aryl sulfamates is influenced by the nature of the substituent. For instance, N-aryl sulfamates can be activated to undergo facile ring-opening reactions with nucleophiles like phenoxides. Furthermore, sulfamates, in general, can act as nucleophiles in intramolecular reactions, such as in aza-Wacker cyclizations, leading to the formation of heterocyclic structures.

A recent study has also explored the thermal rearrangement of N-arylsulfamates to para-sulfonyl anilines, indicating a potential reactivity pathway under elevated temperatures. This rearrangement proceeds through an intermolecular mechanism.

Varying the N,N-substituents on the sulfamate group allows for a systematic investigation of the structure-activity relationship. The synthesis of N,N-disubstituted sulfamates can be accomplished by reacting 4-acetamidophenol with the corresponding N,N-disubstituted sulfamoyl chloride. These sulfamoyl chlorides can be prepared from the respective secondary amines.

A novel approach utilizing a sulfur(IV) fluoride exchange (SuFEx) strategy has been developed to access substituted sulfamate esters from alkyl alcohols and amines. This method employs a non-gaseous reagent, N-methylimidazolium sulfinyl fluoride hexafluorophosphate (MISF), which reacts sequentially with an alcohol (like a substituted phenol) and an amine, followed by oxidation to yield the desired N,N-disubstituted sulfamate. This strategy has been shown to be effective for a range of amines, including those that are sterically hindered.

| N,N-Substituent | Synthetic Approach |

| N,N-Dimethyl | Reaction with N,N-dimethylsulfamoyl chloride |

| N,N-Dibenzyl | Sulfur(IV) fluoride exchange (SuFEx) with dibenzylamine |

| Piperidin-1-yl | Reaction with piperidine-1-sulfamoyl chloride |

| Morpholin-4-yl | Reaction with morpholine-4-sulfamoyl chloride |

Modifications of the 4-Acetamidophenyl Moiety

Modification of the acetamido group, for instance, by replacing the N-H proton with an alkyl group, can influence the hydrogen bonding capacity and lipophilicity of the molecule. The synthesis of N-alkylated acetamido derivatives can be approached by first preparing the corresponding N-alkylated 4-aminophenol (B1666318). This can be achieved through reductive amination of 4-nitrophenol with an appropriate aldehyde, followed by reduction of the nitro group and subsequent acetylation. Alternatively, direct N-alkylation of 4-acetamidophenol can be attempted, though this may lead to competing O-alkylation.

Once the N-alkylated 4-acetamidophenol is obtained, it can be subjected to sulfamoylation with N,N-dimethylsulfamoyl chloride to yield the desired 4-(N-alkylacetamido)phenyl N,N-dimethylsulfamate.

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to introduce novel structural features and modulate physicochemical properties. Several classes of heterocyclic analogues of 4-acetamidophenyl N,N-dimethylsulfamate have been explored.

Thiazole Analogues: A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized. ijcce.ac.ir The general approach involves the reaction of a 4-aminophenyl precursor with an acyl chloride to form the corresponding amide, which is then converted to a thiourea. ijcce.ac.ir Cyclization with an α-haloketone then yields the thiazole ring. ijcce.ac.ir This synthetic route can be adapted to incorporate the N,N-dimethylsulfamate group on the phenyl ring.

Oxadiazole Analogues: The synthesis of 1,3,4-oxadiazoles often proceeds through the cyclization of N,N'-diacylhydrazines using reagents like thionyl chloride or tosyl chloride. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones can be employed. jchemrev.com For 1,2,4-oxadiazoles, a common method involves the reaction of amidoximes with acylating agents. mdpi.comresearchgate.net These synthetic strategies can be applied to precursors bearing the this compound scaffold to generate the corresponding oxadiazole analogues.

Triazole Analogues: 1,2,4-Triazoles can be synthesized from thiosemicarbazide derivatives or by the reaction of hydrazides with appropriate reagents. A series of novel 1,2,4-triazole derivatives containing an N-(substituted phenyl)acetamide group have been reported, demonstrating the feasibility of incorporating this functionality into a triazole framework. The synthesis of 1,2,3-triazoles is often achieved via 1,3-dipolar cycloaddition reactions between azides and alkynes.

| Heterocycle | General Synthetic Strategy |

| Thiazole | Hantzsch thiazole synthesis from a thiourea precursor |

| 1,3,4-Oxadiazole | Cyclization of diacylhydrazines |

| 1,2,4-Oxadiazole | Reaction of amidoximes with acylating agents |

| 1,2,4-Triazole | Cyclization of thiosemicarbazide derivatives |

Introducing additional substituents onto the phenyl ring of this compound can provide insights into the spatial and electronic requirements for its interactions. The synthesis of such analogues would typically start from a correspondingly substituted 4-aminophenol. For example, starting with a 2-substituted or 3-substituted 4-aminophenol, acetylation followed by sulfamoylation would yield the desired substituted derivative.

The synthetic accessibility of various substituted anilines and phenols allows for a wide range of substitution patterns to be explored. Electrophilic aromatic substitution reactions on the 4-acetamidophenyl core could also be a viable route, although regioselectivity might be a challenge.

Comparison with Related Sulfonyl and Sulfonate Compounds

N-((4-Acetamidophenyl)sulfonyl)acetamide is a related sulfonamide that offers a useful point of comparison. The synthesis of such N-acylsulfonamides can be achieved through various methods. A common approach involves the reaction of a sulfonamide with an acylating agent. For instance, reactions of sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride have been shown to produce N-acylsulfonamides in high yields (76–100%). semanticscholar.org Another method involves the direct coupling of sulfonamides with carboxylic acids using reagents like dicyclohexylcarbodiimide (DCC). researchgate.net

A general and efficient method for the synthesis of a series of acetamidosulfonamide derivatives involves the reaction of 4-acetamidobenzenesulfonyl chloride with the desired amine in the presence of a base like sodium carbonate. researchgate.net The reaction is typically carried out in a solvent such as dichloromethane (B109758) at room temperature. researchgate.net This straightforward approach allows for the generation of a diverse range of sulfonamide derivatives.

The reactivity of N-acylsulfonamides is characterized by the acidic nature of the N-H proton, which can be readily deprotonated. nih.gov This acidity makes them useful as bioisosteres for carboxylic acids in medicinal chemistry. nih.gov The N-acyl group can influence the reactivity of the sulfonamide, and these compounds can undergo various chemical transformations. For example, the hydrolysis of the acetamide (B32628) group can occur under basic conditions. youtube.com The N-acylsulfonamide moiety is found in a number of biologically active compounds, highlighting its importance in pharmaceutical chemistry. nih.gov

| Reactants | Reagents | Product | Yield |

|---|---|---|---|

| 4-acetamidobenzenesulfonyl chloride, Amine | Sodium Carbonate, Dichloromethane | N-substituted-4-acetamidobenzenesulfonamide | High |

| Sulfonamide, N-acylbenzotriazole | Sodium Hydride | N-acylsulfonamide | 76-100% |

Aryl triflimides, such as 4-acetamidophenyl triflimide (AITF), represent another important class of sulfonyl compounds for comparison. Triflimides are known for their high acidity and the strong electron-withdrawing nature of the two trifluoromethylsulfonyl groups. nih.gov

The synthesis of 4-acetamidophenyl triflimide can be accomplished through the direct oxidative imidation of acetanilide using lithium triflimide in the presence of an iodine(III) promoter. rsc.org This method provides the product as a stable, crystalline solid. rsc.org

AITF has been demonstrated to be a versatile reagent for the activation of carboxylic acids in amidation and esterification reactions. rsc.orgrsc.org This reactivity stems from the excellent leaving group ability of the triflimide anion. In contrast to the synthesis of sulfonamides which often involves the use of sulfonyl chlorides, the activation with AITF offers a milder alternative for forming amide and ester bonds. rsc.org

The reactivity of aryl triflimides is significantly different from that of N-acylsulfonamides. The two electron-withdrawing trifluoromethylsulfonyl groups in triflimides make the nitrogen atom highly electron-deficient and the N-H proton exceptionally acidic. nih.gov This high acidity allows triflimides and their salts to be used as catalysts in a variety of organic reactions, including Friedel-Crafts reactions and cycloadditions. nih.govnih.gov N-Phenyltriflimide, a related compound, is utilized as a mild triflating reagent for the conversion of phenols to aryl triflates. nih.gov The enhanced stability of the sulfur-fluorine bond in sulfonyl fluorides compared to the sulfur-chlorine bond in sulfonyl chlorides provides some analogy to the stability and unique reactivity of triflimides. theballlab.com Calcium triflimide has been shown to activate sulfonyl fluorides for the synthesis of sulfonamides. nih.govacs.org This highlights the distinct chemical properties conferred by the triflimide group.

| Compound Type | Key Synthetic Route | Key Reactivity Feature | Primary Application in Synthesis |

|---|---|---|---|

| N-((4-Acetamidophenyl)sulfonyl)acetamide | Reaction of 4-acetamidobenzenesulfonyl chloride with acetamide/amine | Acidic N-H proton, acts as a carboxylic acid bioisostere nih.gov | Building block in medicinal chemistry |

| 4-Acetamidophenyl Triflimide (AITF) | Oxidative imidation of acetanilide with lithium triflimide rsc.org | Excellent leaving group, highly acidic nih.govrsc.org | Activating agent for carboxylic acids, catalyst rsc.orgrsc.orgnih.gov |

Structural Elucidation and Characterization

Spectroscopic Analysis of 4-Acetamidophenyl N,N-Dimethylsulfamate

A full spectroscopic analysis of this compound would involve a multi-faceted approach, integrating data from NMR, IR, and Raman spectroscopy to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR would provide critical information.

Without experimental data, a precise assignment of chemical shifts and coupling constants for this compound cannot be provided. However, one can predict the expected regions for the proton and carbon signals based on the compound's structure, which features an acetamido group (-NHCOCH₃), a para-substituted benzene (B151609) ring, and an N,N-dimethylsulfamate group (-OSO₂N(CH₃)₂).

Expected ¹H NMR Spectral Features:

Aromatic Protons: The four protons on the para-substituted benzene ring would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling constant between these adjacent protons would be in the typical range for ortho-coupling (around 8-9 Hz).

Amide Proton (NH): A singlet, typically in the region of δ 8.0-10.0 ppm, which may be broadened due to quadrupole effects and solvent exchange.

Acetyl Protons (CH₃CO): A sharp singlet corresponding to the three protons of the acetyl methyl group, expected around δ 2.0-2.3 ppm.

N,N-Dimethyl Protons (N(CH₃)₂): A singlet for the six protons of the two equivalent methyl groups attached to the nitrogen of the sulfamate (B1201201) group, likely appearing in the δ 2.5-3.5 ppm region.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Six signals would be expected for the benzene ring. Four of these would be for the CH carbons and two for the quaternary carbons (one attached to the nitrogen of the acetamido group and one to the oxygen of the sulfamate group). The chemical shifts would be in the typical aromatic range of δ 110-160 ppm.

Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of amide carbonyls, around δ 165-175 ppm.

Acetyl Carbon (CH₃CO): A signal in the aliphatic region, around δ 20-30 ppm.

N,N-Dimethyl Carbons (N(CH₃)₂): A signal for the two equivalent methyl carbons of the sulfamate group, expected in the range of δ 30-40 ppm.

A detailed analysis would involve the precise measurement of chemical shifts and the analysis of spin-spin coupling patterns to confirm the substitution pattern of the aromatic ring.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. youtube.com For this compound, a key correlation would be observed between the two sets of aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the aromatic CH groups, the acetyl CH₃, and the N,N-dimethyl CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com This would be crucial for establishing the connectivity between the different functional groups. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as the aromatic carbons. Correlations from the N,N-dimethyl protons to the sulfamate sulfur (if observable with appropriate NMR-active isotopes) or indirectly to the aromatic quaternary carbon would confirm the attachment of the sulfamate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the spatial proximity of certain groups, for example, between the N,N-dimethyl protons and the adjacent aromatic protons.

Without access to the actual 2D NMR spectra, a detailed interpretation and the creation of correlation tables are not possible.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be expected to show characteristic bands for its key functional groups.

Amide Group Vibrations:

N-H Stretch: A peak in the IR spectrum typically appears in the range of 3200-3400 cm⁻¹. Its position and shape can be indicative of hydrogen bonding.

C=O Stretch (Amide I): A strong absorption in the IR spectrum, usually between 1630 and 1690 cm⁻¹, is a hallmark of the amide carbonyl group.

N-H Bend (Amide II): This band, resulting from a coupling of the N-H in-plane bend and C-N stretch, is typically found in the IR spectrum between 1510 and 1570 cm⁻¹.

Sulfamate Group Vibrations:

Asymmetric SO₂ Stretch: A strong absorption band in the IR spectrum is expected in the region of 1350-1400 cm⁻¹.

Symmetric SO₂ Stretch: Another strong IR band would be anticipated between 1150 and 1200 cm⁻¹.

S-N Stretch: This vibration would likely appear in the lower frequency region of the spectrum.

The para-substituted aromatic ring would give rise to a series of characteristic vibrations.

C-H Stretching: These vibrations typically occur above 3000 cm⁻¹.

C=C Stretching: A series of bands, often of variable intensity, are expected in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

C-H Out-of-Plane Bending: A strong band in the IR spectrum between 800 and 860 cm⁻¹ is characteristic of para-disubstituted benzene rings.

A comprehensive analysis would involve comparing the experimental IR and Raman spectra with theoretical calculations to assign all the major vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the elucidation of the elemental composition and structure of a molecule.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise molecular formula of a compound. While direct HRMS data for this compound is not extensively published, the principles of this technique can be applied to predict its expected mass. For the related compound, acetaminophen (B1664979) (4-acetamidophenol), HRMS has been instrumental in identifying its metabolites with high precision. nih.govruc.dk For instance, studies on acetaminophen have utilized HRMS to identify various metabolites, demonstrating the technique's capability to distinguish between compounds with very similar masses. ruc.dkresearchgate.net This level of precision is essential for confirming the elemental composition of a target molecule and differentiating it from other potential isobaric compounds.

| Compound | Molecular Formula | Calculated Exact Mass |

| This compound | C10H14N2O4S | 258.0674 |

| Acetaminophen | C8H9NO2 | 151.0633 |

This table presents the calculated exact mass for this compound based on its molecular formula, alongside the known exact mass of the related compound acetaminophen for comparison.

The fragmentation patterns observed in mass spectrometry provide valuable information about the structural connectivity of a molecule. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, characteristic fragment ions. By analyzing these fragments, the original structure can be pieced together.

For aromatic sulfonamides and related structures, common fragmentation pathways involve cleavage of the sulfonamide bond and fragmentation of the aromatic ring and its substituents. nih.govnih.gov In the case of this compound, characteristic fragmentation would be expected to involve the loss of the dimethylsulfamate group or cleavage of the acetamido group. The study of fragmentation pathways for similar compounds, such as ketamine analogues, reveals that α-cleavage and losses of functional groups are typical fragmentation patterns in both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry. nih.gov

| Precursor Ion | Proposed Fragment Ion | Neutral Loss | Significance |

| [M+H]+ | [M+H - SO2N(CH3)2]+ | SO2N(CH3)2 | Loss of the N,N-dimethylsulfamate group |

| [M+H]+ | [M+H - CH3CO]+ | CH3CO | Loss of the acetyl group from the acetamido moiety |

| [M+H - SO2N(CH3)2]+ | [M+H - SO2N(CH3)2 - NHCOCH3]+ | NHCOCH3 | Subsequent loss from the 4-aminophenol (B1666318) core |

This interactive table outlines the plausible fragmentation pathways for this compound under mass spectrometric analysis, detailing the precursor ion, expected fragment ions, the corresponding neutral losses, and the structural significance of these fragments.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Single crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While a specific single crystal structure of this compound is not publicly available, studies on analogous molecules, such as paracetamol, have successfully employed this technique. rsc.orgnih.gov These studies have not only confirmed the planar nature of the aromatic ring and the geometry of the amide group but have also provided insights into polymorphic forms. rsc.orgnih.gov For a molecule like this compound, SC-XRD would be expected to reveal the precise conformation of the N,N-dimethylsulfamate group relative to the acetamidophenyl ring.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are crucial in determining the physical properties of a solid, including its melting point, solubility, and stability.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Distance (Å) |

| Hydrogen Bond | N-H (amide) | O=C (amide), O=S (sulfamate) | ~1.8 - 2.2 |

| C-H···O Interaction | C-H (methyl, phenyl) | O=C (amide), O=S (sulfamate) | ~2.2 - 2.8 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.3 - 3.8 |

This interactive table summarizes the potential intermolecular interactions that could be present in the crystal structure of this compound, including the types of interactions, the likely donor and acceptor atoms, and the expected range of distances for these interactions.

Advanced Structural Analysis Methodologies (e.g., Pair Distribution Function Analysis)

While conventional crystallography relies on the presence of long-range crystalline order, advanced techniques like Pair Distribution Function (PDF) analysis can provide structural information from materials that are nanocrystalline or amorphous. This technique is based on the total scattering of X-rays or neutrons and provides a real-space distribution of atom-atom distances. Although no specific PDF studies on this compound are reported, this methodology could be invaluable for characterizing any non-crystalline or poorly ordered forms of the compound, offering insights into its local structure where traditional diffraction methods might fail.

Mechanistic Investigations

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the step-by-step sequence of bond-breaking and bond-forming events is central to elucidating reaction mechanisms. For transformations involving 4-acetamidophenyl N,N-dimethylsulfamate, researchers have employed a combination of experimental and computational methods to map out the reaction pathways.

While direct studies on this compound are not extensively documented in this specific context, the broader class of amides has been the subject of mechanistic investigations regarding their dimethylsulfate-mediated conversion to esters. nih.govbohrium.comresearchgate.net This transformation is significant as it overcomes the inherent low reactivity of the amide bond. nih.govbohrium.comresearchgate.net

The proposed mechanism commences with the activation of the amide's C-N bond by dimethylsulfate. nih.govbohrium.comresearchgate.net This activation is a key step, rendering the otherwise stable amide susceptible to nucleophilic attack. Control experiments and Density Functional Theory (DFT) calculations have been instrumental in supporting the proposed reaction pathway. nih.govbohrium.comresearchgate.net These studies suggest a transition-metal-free process, which is an attractive feature from both an economic and environmental perspective. bohrium.com In some instances, researchers have been able to capture and characterize reaction intermediates, providing tangible evidence for the proposed mechanism. researchgate.net

The reaction is believed to proceed through several distinct stages, which can be observed through kinetic monitoring. A typical reaction profile may exhibit an induction period, followed by a rapid product formation phase, and finally, a period of significantly reduced reaction rate. researchgate.net

Nickel-catalyzed cross-coupling reactions of aryl sulfamates, a class of compounds to which this compound belongs, have emerged as powerful methods for the formation of carbon-nitrogen and carbon-carbon bonds. nih.govscispace.com The elucidation of the catalytic cycle is paramount to understanding and optimizing these transformations.

A plausible catalytic cycle for the nickel-catalyzed amination of aryl sulfamates, based on extensive research in this area, is initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This reduction can be achieved using various reducing agents. The active Ni(0) complex then undergoes oxidative addition with the aryl sulfamate (B1201201), cleaving the C–O bond to form a Ni(II) intermediate. This step is often considered a critical part of the catalytic cycle. nih.gov

Following oxidative addition, the resulting aryl-nickel complex reacts with the amine coupling partner in a process that can involve ligand exchange and subsequent reductive elimination. Computational studies on related aryl carbamates suggest that reductive elimination is the rate-determining step of the transformation, leading to the formation of the desired aminated product and regeneration of the Ni(0) catalyst, which can then re-enter the catalytic cycle. rsc.org The use of specific ligands, such as N-heterocyclic carbenes (NHCs), has been shown to be crucial for facilitating these reactions. nih.gov In some systems, particularly those driven by electrochemistry, a Ni(I) species is proposed to be the active catalyst that initiates the oxidative addition. acs.org

The following table outlines a generalized catalytic cycle for the nickel-catalyzed amination of aryl sulfamates:

| Step | Description | Key Species |

| 1. Catalyst Activation | Reduction of a Ni(II) precatalyst to the active Ni(0) species. | Ni(II) precatalyst, Ni(0) |

| 2. Oxidative Addition | The Ni(0) catalyst inserts into the C-O bond of the aryl sulfamate. | Ni(0), Aryl sulfamate, Aryl-Ni(II)-sulfamate |

| 3. Ligand Exchange/Transmetalation | The amine nucleophile coordinates to the nickel center. | Aryl-Ni(II)-sulfamate, Amine |

| 4. Reductive Elimination | The C-N bond is formed, releasing the aminated product and regenerating the Ni(0) catalyst. | Aryl-Ni(II)-amine complex, Aminated product, Ni(0) |

The direct observation and characterization of intermediates and transition states in a catalytic cycle are challenging yet provide invaluable information. In the context of reactions involving aryl sulfamates, a combination of experimental techniques and computational modeling has been employed.

For dimethylsulfate-mediated amide esterification, control experiments have allowed for the isolation and subsequent transformation of proposed reaction intermediates, lending strong support to the mechanistic hypothesis. researchgate.net

In nickel-catalyzed cross-coupling reactions, computational methods such as Density Functional Theory (DFT) have been pivotal. DFT calculations have been used to model the energies of intermediates and transition states along the reaction coordinate. nih.govdoi.org For instance, in the palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates, the transition state for the turnover-limiting oxidative addition has been studied in detail, revealing the importance of ligand coordination in lowering the activation barrier. nih.gov Natural Bond Orbital (NBO) analysis of these calculated transition states can provide insights into the charge distribution and bonding at the point of bond cleavage and formation. doi.org Spectroscopic techniques can also, in some cases, provide evidence for the formation of key intermediates in the catalytic cycle.

Kinetic Studies of Reactivity

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how these rates are influenced by various factors such as reactant concentrations, temperature, and catalysts.

Determining the rate law of a reaction provides a mathematical description of its kinetics and can offer clues about the reaction mechanism. The rate law expresses the reaction rate as a function of the concentrations of the reactants, and the exponents in the rate law correspond to the order of the reaction with respect to each reactant.

For complex reactions, such as the nickel-catalyzed amination of aryl sulfamates, the determination of the reaction order can be intricate. Techniques like Variable Time Normalization Analysis can be employed to ascertain the reaction order with respect to different components in the reaction mixture. researchgate.net For example, studies on related cross-coupling reactions have established the reaction order with respect to the catalyst, substrate, and nucleophile, which helps to identify the rate-determining step and the species involved in it. researchgate.net

Rate = k[Aryl Sulfamate]^x[Amine]^y[Nickel Catalyst]^z

where k is the rate constant, and x, y, and z are the reaction orders with respect to the aryl sulfamate, amine, and nickel catalyst, respectively.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. Computational methods, such as DFT, can also provide estimates of activation barriers. doi.orgacs.org

Thermodynamic parameters such as the change in enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide further insight into the transition state. For instance, a negative entropy of activation, as has been observed in some cross-coupling reactions, suggests a more ordered transition state compared to the reactants, which is consistent with an associative mechanism. researchgate.net

The following table presents hypothetical and literature-derived examples of activation parameters for related reactions to illustrate their significance:

| Reaction Type | Parameter | Value | Significance | Reference |

| Stille Cross-Coupling | ΔH‡ | 70.0 ± 1.7 kJ mol⁻¹ | Enthalpy required to reach the transition state. | researchgate.net |

| Stille Cross-Coupling | ΔS‡ | -104 ± 6 J K⁻¹ mol⁻¹ | Indicates a more ordered, associative transition state. | researchgate.net |

| Atropisomer Rotation | ΔG‡ | ~32 kcal/mol | Free energy barrier for conformational change. | acs.org |

| Amide Decomposition (Computational) | Ea | 150.69 kJ/mol | Calculated energy barrier for the reaction to proceed. | doi.org |

These parameters are crucial for understanding the feasibility and mechanism of a reaction. For instance, a high activation energy implies a slow reaction at a given temperature, and understanding the thermodynamic parameters can help in distinguishing between different possible mechanistic pathways.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections. The available scientific literature does not appear to contain studies focused on these particular aspects of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a microscopic view of molecular systems. These methods are instrumental in understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and reactivity. DFT calculations for 4-acetamidophenyl N,N-dimethylsulfamate would focus on its electron density to derive key characteristics.

Detailed research findings from DFT studies on similar acetamide (B32628) derivatives have demonstrated the utility of this approach. For instance, DFT can be employed to calculate global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity. A lower chemical hardness and higher softness value generally indicate higher reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO would likely be localized on the electron-rich acetamidophenyl group, while the LUMO might be distributed across the sulfamate (B1201201) moiety.

A molecular electrostatic potential (MEP) map could also be generated using DFT. This map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such a map would be invaluable in predicting how this compound interacts with other molecules, including biological targets.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of molecular stability and reactivity |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 | Reciprocal of chemical hardness |

| Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound would involve identifying its stable conformers and the energy barriers between them. This is achieved by systematically rotating the molecule's single bonds and calculating the corresponding energy to generate a potential energy surface (PES).

For molecules with multiple rotatable bonds, such as the C-N bond of the acetamido group and the S-N and S-O bonds of the sulfamate group, several low-energy conformations can exist. Computational studies on similar compounds, like N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have shown the existence of stable gauche and cis conformers, with their relative populations being influenced by the solvent polarity. In the case of this compound, DFT calculations could predict the most stable conformer in both the gas phase and in different solvents. The dihedral angles between the phenyl ring and the acetamido and sulfamate groups would be key parameters in defining these conformations. For instance, studies on N-(4-sulfamoylphenyl)acetamide have shown that the amide group is twisted out of the plane of the benzene (B151609) ring.

Table 2: Hypothetical Stable Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 30° | 90° | 0.00 |

| B | 150° | 90° | 1.25 |

| C | 30° | -90° | 2.10 |

Prediction of Spectroscopic Signatures (NMR, IR)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to confirm the molecular structure. The accuracy of these predictions is often improved by considering solvent effects and by averaging over the most stable conformers.

The theoretical IR spectrum can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. Key vibrational modes for this compound would include the N-H and C=O stretching of the amide group, the S=O and S-N stretching of the sulfamate group, and various vibrations of the aromatic ring. Comparing the calculated spectrum with the experimental one can help in assigning the observed IR bands to specific molecular motions. For example, in related acetamides, the carbonyl (C=O) stretching frequency is sensitive to the molecular conformation.

Table 3: Predicted Key Infrared (IR) Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3350 |

| C-H Stretch | Aromatic | 3100 |

| C=O Stretch | Amide | 1680 |

| C-N Stretch | Amide | 1540 |

| S=O Asymmetric Stretch | Sulfamate | 1350 |

| S=O Symmetric Stretch | Sulfamate | 1160 |

| S-N Stretch | Sulfamate | 850 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

Exploration of Reaction Pathways and Transition States

Molecular modeling can be used to investigate the potential chemical reactions of this compound. By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction, including the structures of any intermediates and transition states. The activation energy for a reaction can be calculated as the energy difference between the reactants and the transition state.

For instance, the hydrolysis of the sulfamate or amide group could be a relevant reaction to study. Computational methods would allow for the detailed examination of the mechanism, such as whether it proceeds through a stepwise or concerted pathway. Understanding these reaction mechanisms is crucial for predicting the compound's stability and potential degradation products.

Conformational Dynamics of the Compound

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound. In an MD simulation, the motion of every atom in the molecule is simulated over time by solving Newton's equations of motion. These simulations can reveal how the molecule flexes, bends, and rotates in different environments, such as in a vacuum, in a solvent, or when interacting with a biological macromolecule.

An MD simulation of this compound in an aqueous solution, for example, would show how the molecule's conformation changes over time and how it interacts with the surrounding water molecules. This can provide insights into its solubility and how it might orient itself when approaching a binding site. The results of MD simulations can also be used to calculate various properties, such as the average conformation and the flexibility of different parts of the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively. researchgate.netsysrevpharm.org For compounds like this compound, which belongs to the broader class of substituted anilines, QSAR and QSPR models are instrumental in predicting their behavior and guiding the design of new derivatives with desired characteristics. nih.gov These models are built upon the principle that the variations in the biological or physical properties of compounds are dependent on their differing molecular structures. sysrevpharm.org

Research into aniline (B41778) derivatives has utilized various statistical methods to develop predictive models. nih.gov Common approaches include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. researchgate.netnih.gov These techniques are used to create a mathematical equation that links calculated molecular descriptors (numerical representations of molecular structure) to an observed activity or property. brieflands.com

A key aspect of developing robust QSAR/QSPR models is the selection of relevant molecular descriptors. For aniline derivatives, studies have identified several important descriptors that correlate with properties such as lipophilicity. nih.gov These descriptors can be calculated using quantum mechanical methods and specialized software. The genetic algorithm is a computational method often employed to select the most influential descriptors from a large pool of calculated values. nih.gov

One area of focus for QSAR studies on substituted anilines is the prediction of their metabolic fate. For instance, models have been developed to predict the likelihood of N-acetylation, a common metabolic pathway for anilines. nih.gov These models use physicochemical parameters of the parent aniline compounds to classify them based on their expected metabolism. nih.gov Methods like Partial Least Squares-Discriminant Analysis (PLS-DA) and Soft Independent Modelling of Class Analogy (SIMCA) have proven effective in these classification tasks. nih.gov

The following table illustrates the types of molecular descriptors that are often considered in QSAR/QSPR studies of aniline derivatives and their typical contribution to predicting a specific property, such as lipophilicity (LogP).

| Descriptor Category | Specific Descriptor | Symbol | Typical Influence on Lipophilicity |

| Topological Descriptors | Barysz matrix | SEigZ | Can be positively or negatively correlated depending on the dataset. |

| Physicochemical Properties | Moriguchi octanol-water partition coefficient | MLOGP | Generally shows a strong positive correlation. |

| Physicochemical Properties | Hydrophilicity factor | Hy | Typically shows a strong negative correlation. |

| Electronic Descriptors | Electrophilicity | ω | Variable influence, often related to specific interactions. |

| Geometrical Descriptors | van der Waals volume | vWV | Usually has a positive correlation. |

| Toxicological Descriptors | Lethal Concentration | LC50 | Correlation can vary based on the mechanism of toxicity. |

This table is a representative example based on QSAR studies of aniline derivatives and does not represent experimentally determined data for this compound itself.

In a typical study, a dataset of compounds with known properties is divided into a training set and a test set. The training set is used to build the model, and the test set is used to validate its predictive power. The quality of a QSAR/QSPR model is assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). brieflands.com A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new, untested compounds. brieflands.com For aniline derivatives, MLR models have sometimes been found to perform slightly better than PCR and PLS methods in predicting properties like lipophilicity. nih.gov

Biological Activity: in Vitro Investigations

Enzyme Inhibition Studies (In Vitro)

The core structure of 4-acetamidophenyl N,N-dimethylsulfamate, featuring a sulfamate (B1201201) group attached to a phenyl ring, is a key pharmacophore in the design of enzyme inhibitors, especially for sulfatases.

Assessment of Sulfatase or Other Relevant Enzyme Inhibition Profiles

While specific inhibitory data for this compound is not extensively documented in dedicated public studies, the broader class of aryl sulfamate derivatives has been identified as potent inhibitors of steroid sulfatase (STS). wikipedia.org STS is an enzyme responsible for hydrolyzing steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms. nih.gov The inhibition of STS is a therapeutic strategy in hormone-dependent conditions like breast cancer. wikipedia.org

Compounds with the aryl sulfamate pharmacophore are known to act as irreversible inhibitors, modifying the active site formylglycine residue of steroid sulfatase. wikipedia.org Research on substituted phenyl sulfamate derivatives has shown that these compounds can effectively inhibit STS. For instance, various sulfamoylated derivatives have demonstrated significant STS inhibition in enzymatic assays. nih.gov

In one study, sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were synthesized and evaluated for their STS inhibitory activity. The results indicated that these compounds were potent inhibitors of the STS enzyme. nih.gov Similarly, N-phosphorylated derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate have been shown to be powerful inhibitors of STS isolated from human placenta, with IC50 values in the sub-micromolar range. nih.gov

Although direct inhibition data for this compound is scarce, the established activity of structurally similar sulfamates suggests it likely possesses inhibitory activity against sulfatases like STS.

Structure-Activity Relationship (SAR) Studies for In Vitro Enzyme Interactions